Hydroxymethylclenbuterol Hydrochloride

説明

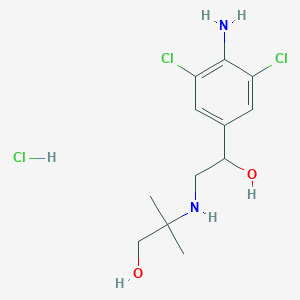

Structure

3D Structure of Parent

特性

IUPAC Name |

2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O2.ClH/c1-12(2,6-17)16-5-10(18)7-3-8(13)11(15)9(14)4-7;/h3-4,10,16-18H,5-6,15H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXMPUPHELAAAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37162-89-3 |

Source

|

| Record name | Hydroxymethylclenbuterol monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037162893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37162-89-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYMETHYLCLENBUTEROL MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT5A8GW7LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydroxymethylclenbuterol Hydrochloride: Structural Dynamics, Metabolic Profiling, and Analytical Workflows

Introduction and Pharmacological Context

Hydroxymethylclenbuterol (HMCBT) is a primary phase I metabolite and a known synthetic impurity of the β2-adrenergic agonist clenbuterol[1]. While clenbuterol is clinically utilized as a bronchodilator and illicitly exploited for its potent repartitioning (muscle-building and fat-burning) properties[2], its metabolic breakdown yields several structural analogues, including HMCBT.

For drug development professionals, forensic toxicologists, and sports anti-doping scientists, understanding the chemical structure and properties of Hydroxymethylclenbuterol Hydrochloride is critical. Because clenbuterol is heavily regulated and banned in food-producing animals and athletic competitions[3], detecting its metabolites extends the analytical detection window and helps differentiate between illicit administration and accidental food contamination[4].

Structural Chemistry and Physicochemical Profiling

Hydroxymethylclenbuterol retains the core 4-amino-3,5-dichloroaniline ring of clenbuterol, which is essential for β2-adrenergic receptor (β2-AR) binding. However, it differs via an aliphatic hydroxylation on the tert-butyl group, forming a 2-methylpropan-1-ol moiety[5]. This structural modification significantly increases the molecule's polarity, thereby reducing its biological half-life and altering its partition coefficient compared to the parent drug.

Commercially and analytically, it is most stable when synthesized and stored as a hydrochloride salt (this compound).

Table 1: Physicochemical and Mass Spectrometric Properties

| Property | Value |

| IUPAC Name | 2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol[5] |

| Molecular Formula | C₁₂H₁₈Cl₂N₂O₂ · HCl |

| Molecular Weight | 329.65 g/mol (Salt) / 293.19 g/mol (Free Base)[5] |

| CAS Registry Number | 37162-89-3 (Salt) / 38339-18-3 (Free Base)[5] |

| Precursor Ion [M+H]⁺ | m/z 293.1[6] |

| Primary MRM Transitions | m/z 293.1 > 203.0; 293.1 > 275.0[6] |

| Collision Cross Section (CCS) | 168.25 Ų[5] |

| Storage Temperature | 2-8°C |

Pharmacodynamics and Metabolic Pathways

The biotransformation of clenbuterol into HMCBT is driven by hepatic Cytochrome P450 (CYP450) enzymes via aliphatic oxidation. While HMCBT exhibits reduced binding affinity compared to the parent clenbuterol, it still interacts with the β2-AR, acting as a partial agonist. This interaction triggers the classical Gs-protein coupled cascade, stimulating adenylyl cyclase, elevating intracellular cyclic AMP (cAMP), and activating Protein Kinase A (PKA)[2].

β2-AR signaling pathway and hepatic metabolism of Clenbuterol to Hydroxymethylclenbuterol.

Self-Validating Analytical Workflows: LC-MS/MS Quantification

Due to the trace levels of β-agonists in biological matrices (often requiring limits of detection < 0.05 µg/kg)[6], rigorous sample preparation and highly selective detection methods are mandatory. The following protocol utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and operates as a self-validating system : every step contains an internal checkpoint to verify its chemical efficacy, ensuring data integrity.

Step-by-step LC-MS/MS sample preparation and extraction workflow for HMCBT quantification.

Step-by-Step Methodology & Causality

Step 1: Matrix Aliquoting & Isotopic Spiking

-

Action: Aliquot 2.0 mL of urine or homogenized tissue. Immediately spike with 1.0 ng of stable isotope-labeled internal standard, HMCBT-d6[7].

-

Causality & Validation: Spiking at the very beginning corrects for volumetric errors, extraction losses, and MS matrix suppression. Self-Validation Check: If the absolute peak area of HMCBT-d6 in the final chromatogram drops below 50% of a neat solvent standard, the system automatically invalidates the sample due to excessive matrix interference.

Step 2: Enzymatic Deconjugation

-

Action: Add sodium acetate buffer (pH 5.2) and β-glucuronidase enzyme. Incubate at 37°C for 2 hours.

-

Causality & Validation: Phase II metabolism excretes a significant portion of HMCBT as glucuronide conjugates. Hydrolysis cleaves the sugar moiety, freeing the aglycone for extraction. Self-Validation Check: A parallel quality control (QC) sample spiked with a known glucuronide standard must show >95% cleavage to validate the enzyme batch's activity.

Step 3: Mixed-Mode Cation Exchange (MCX) SPE

-

Action: Acidify the sample with 0.1% formic acid and load onto a pre-conditioned MCX SPE cartridge. Wash with 2% formic acid in water, followed by 100% methanol. Elute with 5% ammonium hydroxide (NH₄OH) in methanol.

-

Causality & Validation: The secondary amine of HMCBT (pKa ~9.5) is protonated under acidic conditions, binding strongly to the sulfonic acid groups of the MCX resin. The methanol wash removes neutral and acidic lipids without eluting the target. The basic elution neutralizes the amine, releasing it from the resin. This orthogonal retention mechanism provides superior cleanup compared to standard C18.

Step 4: UPLC-MS/MS Acquisition

-

Action: Inject the reconstituted eluate onto a charged surface, high-efficiency C18 column[6]. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor transitions m/z 293.1 > 203.0 (Quantifier) and 293.1 > 275.0 (Qualifier)[6].

-

Causality & Validation: The m/z 203.0 fragment corresponds to the cleavage of the bulky hydroxymethyl-substituted tert-butyl group, a signature fragmentation of this molecule. Self-Validation Check: The system monitors the ion ratio (203.0 / 275.0). If the ratio in an unknown sample deviates by more than ±20% from the calibration standard, the peak is flagged as an isobaric interference, preventing false-positive reporting.

Safety, Handling, and Toxicological Profile

As an active pharmaceutical ingredient derivative and analytical standard, this compound requires stringent laboratory safety protocols. According to the Globally Harmonized System (GHS), the compound is classified with the following hazards[5],:

-

Skin Irritation (Category 2): Causes skin irritation (H315).

-

Eye Irritation (Category 2): Causes serious eye irritation (H319).

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).

Proper personal protective equipment (PPE), including nitrile gloves, safety goggles, and handling within a certified fume hood or Class II biological safety cabinet, is required to prevent inhalation of the lyophilized powder[5].

References

-

PubChem - Hydroxymethylclenbuterol | C12H18Cl2N2O2 | CID 217252 National Institutes of Health (NIH) URL:[Link]

-

Determination of Beta-Adrenergic Receptor Agonists in Animal Tissues and Urine Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Waters Corporation / LCMS.cz URL:[Link]

-

Clenbuterol-impurities (Hydroxymethyl Clenbuterol-d6) Pharmaffiliates URL:[Link]

-

Does the Analysis of the Enantiomeric Composition of Clenbuterol in Human Urine Enable the Differentiation of Illicit Clenbuterol Administration from Food Contamination? ResearchGate URL:[Link]

-

clenbuterol suppliers USA (Metabolites & Impurities) American Chemical Suppliers URL:[Link]

Sources

- 1. clenbuterol suppliers USA [americanchemicalsuppliers.com]

- 2. CLENBUTEROL | 37148-27-9 [chemicalbook.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxymethylclenbuterol | C12H18Cl2N2O2 | CID 217252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Synthesis, Purification, and Characterization of Hydroxymethylclenbuterol Hydrochloride: A Comprehensive Technical Guide

Executive Summary

Hydroxymethylclenbuterol (often classified as Clenbuterol EP Impurity 1 or a related metabolite) is a highly specific β2-adrenergic agonist analog. In the fields of pharmacopeial compliance, food safety, and veterinary toxicology, high-purity reference standards of its hydrochloride salt are critical for accurate LC-MS/MS residue analysis and metabolic profiling. Clenbuterol and its derivatives are heavily monitored due to their potent repartitioning and anabolic effects[].

This whitepaper provides a self-validating, step-by-step synthetic framework for producing Hydroxymethylclenbuterol Hydrochloride from commercially available starting materials, ensuring >99% purity suitable for analytical reference standard certification.

Physicochemical Profiling

Before initiating synthesis, it is crucial to establish the target's physicochemical parameters to guide downstream extraction and purification strategies. The data below is aggregated from authoritative chemical databases[2],[3].

Table 1: Physicochemical Properties of Hydroxymethylclenbuterol

| Parameter | Free Base | Hydrochloride Salt |

| CAS Number | 38339-18-3 | 37162-89-3 |

| Molecular Formula | C₁₂H₁₈Cl₂N₂O₂ | C₁₂H₁₈Cl₂N₂O₂·HCl |

| Molecular Weight | 293.19 g/mol | 329.65 g/mol |

| Monoisotopic Mass | 292.0745 Da | 328.051 Da |

| IUPAC Name | \small 2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol | \small 2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol hydrochloride |

| Physical State | White to off-white solid | White crystalline powder |

| Solubility | Soluble in Methanol, DMSO | Soluble in Water, Methanol |

Retrosynthetic Analysis & Mechanistic Rationale

As an application scientist, designing a robust synthesis requires understanding the causality behind each transformation. The synthesis of phenylethanolamines like Hydroxymethylclenbuterol relies on a convergent three-stage approach:

-

Activation: The starting material,, undergoes α-bromination. The electron-withdrawing nature of the dichloro-amino substituted aromatic ring deactivates the ring toward electrophilic aromatic substitution, safely directing the bromination exclusively to the α-methyl group via acid-catalyzed enolization.

-

Nucleophilic Substitution: The resulting α-bromoacetophenone is reacted with 2-amino-2-methyl-1-propanol (AMP). AMP acts as a sterically hindered but highly effective nucleophile, displacing the bromide to form an α-amino ketone.

-

Chemoselective Reduction: Sodium borohydride (NaBH₄) is utilized to reduce the ketone to a secondary alcohol. NaBH₄ is specifically chosen over LiAlH₄ because it is chemoselective; it reduces the ketone without hydrodehalogenating the aromatic ring or interfering with the amine/hydroxyl functionalities.

Figure 1: Four-step synthetic pathway for this compound.

Detailed Synthetic Protocols

Step 1: α-Bromination

-

Objective: Synthesize 4-amino-3,5-dichloro-α-bromoacetophenone.

-

Procedure:

-

Dissolve 10.0 g (49.0 mmol) of 4-amino-3,5-dichloroacetophenone in 100 mL of dichloromethane (DCM). Add 2 mL of glacial acetic acid as a catalyst.

-

Cool the reaction mixture to 0–5 °C using an ice bath.

-

Dissolve 8.2 g (51.4 mmol, 1.05 eq) of bromine (Br₂) in 20 mL of DCM. Add this solution dropwise over 30 minutes to maintain the temperature below 5 °C.

-

Remove the ice bath and stir at room temperature for 2 hours until the red color dissipates, indicating complete bromine consumption.

-

Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield a pale yellow solid.

-

Step 2: N-Alkylation (Amination)

-

Objective: Synthesize the α-amino ketone intermediate.

-

Procedure:

-

Dissolve the crude α-bromoacetophenone (approx. 45 mmol) in 120 mL of anhydrous acetonitrile.

-

Add 9.3 g (67.5 mmol, 1.5 eq) of anhydrous K₂CO₃. The base acts as an acid scavenger to neutralize the generated HBr, preventing the protonation of the incoming amine.

-

Add 4.4 g (49.5 mmol, 1.1 eq) of 2-amino-2-methyl-1-propanol (AMP).

-

Reflux the mixture (approx. 82 °C) under a nitrogen atmosphere for 5 hours.

-

Cool to room temperature, filter the inorganic salts, and evaporate the solvent. Partition the residue between ethyl acetate (150 mL) and water (100 mL). Isolate and concentrate the organic layer.

-

Step 3: Chemoselective Ketone Reduction

-

Objective: Isolate Hydroxymethylclenbuterol Free Base.

-

Procedure:

-

Dissolve the crude α-amino ketone in 100 mL of methanol and cool to 0 °C.

-

Portion-wise, carefully add 2.5 g (66.0 mmol, ~1.5 eq) of Sodium Borohydride (NaBH₄). Causality note: Portion-wise addition controls the exothermic release of hydrogen gas and prevents solvent boil-over.

-

Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the excess NaBH₄ by slowly adding 20 mL of distilled water.

-

Extract the aqueous methanolic mixture with ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over MgSO₄, and evaporate to yield the crude free base (CAS 38339-18-3).

-

Step 4: Hydrochloride Salt Formation

-

Objective: Convert the free base to the stable, water-soluble hydrochloride salt[3].

-

Procedure:

-

Dissolve the crude free base in a minimal volume of absolute ethanol (approx. 30 mL).

-

Cool the solution to 0 °C.

-

Dropwise add a 2.0 M solution of anhydrous HCl in diethyl ether until the pH of the solution reaches 2.0–3.0. A white precipitate will begin to form immediately.

-

Stir for 30 minutes at 0 °C to maximize crystallization.

-

Filter the precipitate under vacuum, wash with cold diethyl ether, and dry in a vacuum desiccator overnight.

-

Purification and Validation Workflows

To achieve the >99% purity required for analytical reference standards, the crude hydrochloride salt must undergo rigorous downstream processing.

Figure 2: Downstream purification workflow for isolating high-purity reference standards.

Preparative HPLC Protocol

For absolute purity, preparative High-Performance Liquid Chromatography (HPLC) is employed:

-

Column: Reverse-phase C18 (250 mm × 21.2 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

-

Mobile Phase B: LC-MS grade Acetonitrile.

-

Gradient: 10% B to 60% B over 25 minutes.

-

Detection: UV absorbance at 245 nm (optimal for the dichloroaniline chromophore).

-

Post-Processing: Fractions containing the target peak are pooled, partially evaporated to remove acetonitrile, and lyophilized to yield the pure white powder.

Analytical Characterization (Expected Values)

To validate the structural integrity of the synthesized compound, the following analytical signatures must be confirmed:

-

LC-MS (ESI+): The mass spectrum should display a prominent protonated molecular ion

at m/z 293.08 corresponding to the free base[2]. The characteristic isotopic pattern for two chlorine atoms (M : M+2 : M+4 in a 9:6:1 ratio) must be present. -

¹H NMR (400 MHz, CD₃OD):

- 7.35 (s, 2H, aromatic protons)

- 4.80 (dd, 1H, benzylic CH-OH)

- 3.55 (s, 2H, -CH₂-OH from the AMP moiety)

- 3.10 - 2.90 (m, 2H, -CH₂-NH-)

- 1.25 (s, 6H, gem-dimethyl protons)

References

-

National Center for Biotechnology Information (PubChem). "Hydroxymethylclenbuterol | C12H18Cl2N2O2 | CID 217252". PubChem Database. URL: [Link]

Sources

Hydroxymethylclenbuterol Hydrochloride mechanism of action

Hydroxymethylclenbuterol Hydrochloride: Mechanism of Action, Pharmacodynamics, and Analytical Methodologies

Executive Summary

Hydroxymethylclenbuterol (HMC) hydrochloride is a potent synthetic phenylethanolamine derivative and a selective

Molecular Pharmacology and Mechanism of Action

As a

-

Receptor Binding & Gs Activation: HMC binds with high affinity to the orthosteric site of the

-AR on the cell surface. This binding induces a conformational shift that promotes the coupling and activation of the stimulatory G-protein (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

cAMP Accumulation: The active

-subunit of the -

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels bind to the regulatory subunits of PKA, releasing the active catalytic subunits.

-

Tissue-Specific Divergence:

-

Smooth Muscle (Bronchioles): PKA phosphorylates myosin light chain kinase (MLCK), decreasing its affinity for

-calmodulin. This prevents myosin phosphorylation, leading to smooth muscle relaxation and bronchodilation. -

Skeletal Muscle (Hypertrophy):

-agonism cross-talks with the Akt/mTORC1 pathway. PKA activation inhibits protein degradation pathways (e.g., the ubiquitin-proteasome system) and stimulates protein synthesis, resulting in skeletal muscle accretion[3]. -

Adipose Tissue (Lipolysis): PKA phosphorylates hormone-sensitive lipase (HSL) and perilipin, driving the hydrolysis of stored triglycerides into free fatty acids[3].

-

Fig 1: Hydroxymethylclenbuterol β2-AR intracellular signaling and physiological cascade.

Physicochemical Profile and Quantitative Data

The structural addition of a hydroxymethyl group to the clenbuterol backbone slightly alters the compound's hydrophilicity and metabolic clearance rates while preserving its potent

Table 1: Physicochemical and Analytical Parameters of Hydroxymethylclenbuterol

| Parameter | Value | Reference / Context |

| IUPAC Name | 2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol | Structural identifier[5] |

| Molecular Formula | Base freebase formula[5] | |

| Monoisotopic Mass | 292.0745 Da | Critical for High-Res MS[4] |

| Primary Adduct | 293.0818 m/z | ESI+ precursor ion[4] |

| Predicted CCS | 165.1 Ų | Ion mobility reference[4] |

| Detection Capability ( | 0.05 µg/kg | EU MMPR standard for tissues[2] |

Experimental Protocol: Trace Residue Detection via LC-MS/MS

Because HMC is utilized illicitly in livestock, regulatory bodies require highly sensitive detection methods[6]. The following protocol outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed for complex biological matrices.

Causality & Self-Validation Principle: To establish a self-validating system, the inclusion of a stable isotope-labeled internal standard (Hydroxymethyl Clenbuterol-d6) prior to matrix hydrolysis is non-negotiable[1]. By spiking the matrix at the very beginning of the workflow, any subsequent analyte loss during solid-phase extraction (SPE) or ion suppression during electrospray ionization (ESI) is proportionally mirrored by the internal standard. This dynamic correction guarantees absolute quantitative fidelity regardless of matrix variability.

Step-by-Step Methodology:

-

Sample Preparation & Hydrolysis:

-

Homogenize 2.0 g of target tissue (e.g., bovine liver, lung, or retina)[2][7].

-

Spike the homogenate with 10 µL of Hydroxymethyl Clenbuterol-d6 (100 ng/mL) to establish the internal validation baseline[1].

-

Add 10 mL of 0.1 M sodium acetate buffer (pH 5.2) and 50 µL of

-glucuronidase/arylsulfatase. Incubate at 37°C for 12 hours to cleave conjugated phase II metabolites[7].

-

-

Liquid-Liquid Extraction (LLE):

-

Adjust the pH of the hydrolysate to 9.5 using 0.1 M NaOH. Rationale: This ensures the basic secondary amine groups of HMC are deprotonated and unionized, driving them into the organic phase.

-

Extract twice with 5 mL of ethyl acetate. Centrifuge at 4000 rpm for 10 minutes, collect the organic supernatant, and evaporate to dryness under a gentle nitrogen stream at 40°C.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the residue in 2 mL of 0.1 M phosphate buffer (pH 6.0).

-

Condition an Oasis HLB (or equivalent polymeric mixed-mode) SPE cartridge with 3 mL methanol followed by 3 mL water[7].

-

Load the reconstituted sample. Wash with 3 mL of 5% methanol in water to elute highly polar matrix interferences.

-

Elute the target analytes with 3 mL of 5% ammoniated methanol. Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water/0.1% Formic Acid : 5% Acetonitrile).

-

-

LC-MS/MS Analysis:

-

Inject 5 µL onto a C18 UPLC column.

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

-

Monitor the primary transition

293.1

-

Fig 2: Standardized LC-MS/MS analytical workflow for hydroxymethylclenbuterol residue detection.

Conclusion

This compound represents a potent node in the landscape of

References

-

Title: Hydroxymethyl Clenbuterol-d6 | Source: Pharmaffiliates | URL: [Link]

-

Title: Hydroxymethylclenbuterol | C12H18Cl2N2O2 | CID 217252 | Source: PubChem - NIH | URL: [Link]

-

Title: Hydroxymethylclenbuterol (C12H18Cl2N2O2) | Source: PubChemLite | URL: [Link]

-

Title: Clenbuterol Hydrochloride - Drug Targets, Indications, Patents | Source: PatSnap | URL: [Link]

-

Title: New β-adrenergic agonists used illicitly as growth promoters in animal breeding: Chemical and pharmacodynamic studies | Source: ResearchGate | URL: [Link]

-

Title: Clinical and pharmacological profile in a clenbuterol epidemic poisoning of contaminated beef meat in Italy | Source: ResearchGate | URL: [Link]

-

Title: Illegal Use of Beta-Adrenergic Agonists: European Community | Source: ResearchGate | URL: [Link]

-

Title: PHYSIOLOGICAL CHANGES PRODUCED BY THE BETA ... | Source: ResearchGate | URL: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Clenbuterol Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - Hydroxymethylclenbuterol (C12H18Cl2N2O2) [pubchemlite.lcsb.uni.lu]

- 5. Hydroxymethylclenbuterol | C12H18Cl2N2O2 | CID 217252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In vitro metabolism of clenbuterol to hydroxymethylclenbuterol

Title: Elucidating the In Vitro Biotransformation of Clenbuterol: Pathways, Protocols, and Analytical Resolution of Hydroxymethylclenbuterol

Executive Summary Clenbuterol is a potent, long-acting β2-adrenergic receptor agonist. While clinically indicated as a bronchodilator, its off-label exploitation as a repartitioning and anabolic agent necessitates stringent monitoring in sports doping and food safety[1][2]. Understanding its metabolic fate is critical for developing robust residue screening methods. This whitepaper provides a comprehensive technical guide on the in vitro metabolism of clenbuterol, with a specific focus on the Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation pathway that yields hydroxymethylclenbuterol (HMCB).

Mechanistic Overview of Clenbuterol Biotransformation

Hepatic metabolism is the primary clearance route for clenbuterol[3]. When exposed to liver microsomes (which house the membrane-bound CYP450 super-family), the drug undergoes extensive Phase I functionalization.

The biotransformation of clenbuterol is characterized by competing oxidative pathways:

-

N-Oxidation (Major Pathway): The oxidation of the secondary or primary amine yields clenbuterol hydroxylamine. This has been identified as a dominant in vitro pathway across multiple species, including bovine, porcine, and rat models[4][5].

-

Aliphatic Hydroxylation (Target Pathway): The tert-butyl group (

) of clenbuterol undergoes CYP-mediated aliphatic hydroxylation. One of the methyl groups is oxidized to a hydroxymethyl moiety ( -

N-Dealkylation: Cleavage of the tert-butyl group.

The Analytical Challenge: Isobaric Metabolites

Both N-oxidation and aliphatic hydroxylation result in the net addition of a single oxygen atom (+16 Da) to the parent clenbuterol molecule (Exact Mass: 276.08 Da)[6]. Consequently, clenbuterol hydroxylamine and hydroxymethylclenbuterol are isobaric, both yielding a precursor ion of m/z 293.1 in positive electrospray ionization (ESI+). A critical requirement for any application scientist developing LC-MS/MS methods is the optimization of chromatographic conditions (e.g., using a high-efficiency UPLC C18 or biphenyl stationary phase) to baseline-resolve these structural isomers prior to mass analysis[8].

CYP450-mediated phase I biotransformation of clenbuterol.

Experimental Protocol: In Vitro Microsomal Incubation

To accurately model the formation of hydroxymethylclenbuterol, an in vitro assay utilizing Human Liver Microsomes (HLMs) or Bovine Liver Microsomes (BLMs) must be established[3]. The following protocol is designed as a self-validating system, ensuring that enzyme kinetics are driven strictly by substrate concentration and CYP activity, rather than cofactor depletion.

Causality of Reagent Selection:

-

Liver Microsomes: Provide the necessary membrane-bound CYP450 enzymes in their native lipid environment[3].

-

Phosphate Buffer (pH 7.4): Maintains physiological pH, preventing acid/base-catalyzed degradation of the parent drug.

-

NADPH Regenerating System: CYPs require a continuous supply of reducing equivalents (NADPH). Adding direct NADPH leads to rapid depletion and product inhibition (NADP+). A regenerating system (Glucose-6-Phosphate + Glucose-6-Phosphate Dehydrogenase + NADP+) ensures steady-state turnover.

Step-by-Step Methodology

-

Preparation of Matrix: Thaw pooled liver microsomes rapidly in a 37°C water bath, then immediately transfer to ice. Rationale: Prolonged exposure to room temperature degrades delicate CYP enzymes.

-

Reaction Mixture Assembly: In a 1.5 mL Eppendorf tube, combine 0.1 M potassium phosphate buffer (pH 7.4), 3.3 mM

, and liver microsomes to achieve a final protein concentration of 0.5 - 1.0 mg/mL[3]. -

Substrate Spiking: Add clenbuterol to achieve a final assay concentration ranging from 1 to 50 µM (depending on the desired kinetic curve:

vs -

Thermal Equilibration (Pre-incubation): Incubate the mixture at 37°C for 5 minutes with gentle agitation. Rationale: This ensures the lipid bilayer is in a fluid state and prevents biphasic kinetic artifacts upon reaction initiation.

-

Initiation: Start the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Incubation: Incubate at 37°C for 30 to 60 minutes.

-

Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Clenbuterol-D9). Rationale: ACN instantly denatures the CYP proteins, halting metabolism, while the internal standard controls for downstream extraction recovery variations.

-

Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collection: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Step-by-step in vitro microsomal incubation workflow.

Analytical Quantification (LC-MS/MS)

The detection of hydroxymethylclenbuterol requires high-resolution or tandem mass spectrometry due to the complex biological matrix of the microsomal supernatant[3][8]. Electrospray ionization in positive mode (ESI+) is the industry standard for basic amines like clenbuterol.

Chromatographic Strategy

To separate the isobaric metabolites (HMCB and Clenbuterol hydroxylamine), a gradient elution utilizing a superficially porous particle (SPP) C18 column is recommended. A mobile phase consisting of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) provides excellent peak shape and protonation efficiency.

Quantitative Data Presentation

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters required to confidently identify and quantify the parent drug and its hydroxylated metabolite.

Table 1: LC-MS/MS MRM Parameters for Clenbuterol and Hydroxymethylclenbuterol

| Analyte | Precursor Ion ( | Quantifier Ion ( | Qualifier Ion ( | Collision Energy (eV) | Metabolic Origin |

| Clenbuterol | 277.1 | 259.1 | 203.0 | 15 / 25 | Parent Substrate |

| Hydroxymethylclenbuterol | 293.1 | 275.1 | 257.1 | 18 / 28 | Aliphatic Hydroxylation |

| Clenbuterol Hydroxylamine | 293.1 | 275.1 | 257.1 | 15 / 25 | N-Oxidation |

| Clenbuterol-D9 (IS) | 286.1 | 268.1 | 204.0 | 15 / 25 | Internal Standard |

Note: The primary product ion for HMCB (m/z 275.1) represents the characteristic loss of water (

Conclusion

The in vitro conversion of clenbuterol to hydroxymethylclenbuterol represents a critical, CYP-mediated detoxification pathway. By employing rigorously controlled microsomal incubations coupled with advanced LC-MS/MS techniques, researchers can accurately map this aliphatic hydroxylation event. Because HMCB is highly polar and stable, it serves as a valuable secondary marker in multi-residue screening panels, ensuring robust detection of illicit clenbuterol administration in both human sports doping and agricultural food safety contexts[9][10].

References

-

Zalko, D., et al. "Comparative metabolism of clenbuterol by rat and bovine liver microsomes and slices." National Center for Biotechnology Information (NCBI). Available at:[Link][4]

-

"In vitro metabolism of clenbuterol and bromobuterol by pig liver microsomes." National Center for Biotechnology Information (NCBI). Available at:[Link][5]

-

"Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC‐Q‐Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism." National Center for Biotechnology Information (NCBI). Available at:[Link][3]

-

"Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS." ResearchGate. Available at:[Link][8]

-

"Hydroxymethylclenbuterol | C12H18Cl2N2O2 | CID 217252." PubChem - NIH. Available at:[Link][6]

-

"Does the Analysis of the Enantiomeric Composition of Clenbuterol in Human Urine Enable the Differentiation of Illicit Clenbuterol Administration from Food Contamination in Sports Drug Testing?" ResearchGate. Available at:[Link][9]

-

"Synthesis, structure characterization, and enzyme screening of clenbuterol glucuronides." ResearchGate. Available at:[Link][7]

-

"EURL GUIDANCE ON MINIMUM METHOD PERFORMANCE REQUIREMENTS (MMPRs)." Food Safety - European Union. Available at:[Link][10]

Sources

- 1. Clenbuterol - Wikipedia [en.wikipedia.org]

- 2. hpc-standards.com [hpc-standards.com]

- 3. Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC‐Q‐Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative metabolism of clenbuterol by rat and bovine liver microsomes and slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of clenbuterol and bromobuterol by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxymethylclenbuterol | C12H18Cl2N2O2 | CID 217252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. food.ec.europa.eu [food.ec.europa.eu]

Hydroxymethylclenbuterol Hydrochloride CAS number 37162-89-3

This guide serves as a technical reference for Hydroxymethylclenbuterol Hydrochloride (CAS 37162-89-3), a critical metabolite and analytical standard used in forensic toxicology, anti-doping control, and food safety testing.

CAS Number: 37162-89-3 Role: Primary Oxidative Metabolite / Analytical Reference Standard

Executive Summary

Hydroxymethylclenbuterol (HMCBT) is a phase I metabolite of the

In analytical contexts, this compound is indispensable for:

-

Retrospective Detection: Extending the window of detection in doping control by monitoring metabolites that may persist longer than the parent drug.

-

Source Discrimination: Differentiating between pharmaceutical administration and potential contamination.

-

Food Safety: Monitoring illegal growth promoter residues in livestock (bovine/porcine) tissues where metabolic profiles differ from human excretion.

Chemical Architecture & Properties

Unlike the parent compound Clenbuterol, which possesses a lipophilic tert-butyl group, HMCBT features a primary alcohol moiety on the side chain. This structural modification significantly alters its polarity and chromatographic behavior.

Molecular Identity

| Property | Specification |

| IUPAC Name | 4-amino-3,5-dichloro- |

| Molecular Formula | |

| Molecular Weight | 329.65 g/mol (Salt) / 293.19 g/mol (Free Base) |

| Stereochemistry | Racemic mixture (contains one chiral center at the |

| Solubility | Soluble in Methanol, DMSO, Water; slightly soluble in Acetonitrile.[1][2] |

| pKa | ~9.2 (Amine), ~13 (Alcohol) |

Structural Significance

The introduction of the hydroxyl group at the C-terminus of the tert-butyl chain creates a 2-methyl-1-propanol substructure. This increases the compound's water solubility compared to Clenbuterol, resulting in faster elution times in Reverse Phase (C18) chromatography.

Pharmacology & Metabolic Pathway[3][4][5]

The formation of Hydroxymethylclenbuterol is mediated primarily by hepatic Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C19 in humans/equine).

Mechanism of Formation

-

Substrate: Clenbuterol enters the hepatocyte.[3]

-

Oxidation: CYP450 enzymes target one of the chemically equivalent methyl groups on the tert-butyl moiety.

-

Product: The methyl group is oxidized to a hydroxymethyl group (

).

This metabolite may undergo further Phase II conjugation (glucuronidation) before excretion.

Visualization: Metabolic Pathway

[7]

Analytical Methodologies

The definitive identification of Hydroxymethylclenbuterol requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] Due to the isobaric nature of potential interferences, accurate mass transitions are critical.

Sample Preparation Protocol (Urine/Plasma)

Note: This protocol assumes a biological matrix requiring protein precipitation and extraction.

-

Hydrolysis (Optional but Recommended):

-

Add

-glucuronidase (E. coli or Helix pomatia) to 2 mL urine. -

Incubate at 37°C for 2 hours to cleave Phase II conjugates, maximizing free HMCBT recovery.

-

-

pH Adjustment:

-

Adjust sample pH to 9.5–10.0 using carbonate buffer. This ensures the amine is uncharged, facilitating extraction.

-

-

Solid Phase Extraction (SPE):

-

Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or equivalent).

-

Load: Apply sample.

-

Wash 1: 2% Formic acid (removes acidic/neutral interferences).

-

Wash 2: Methanol (removes hydrophobic neutrals).

-

Elute: 5% Ammonium Hydroxide in Methanol.

-

-

Reconstitution:

-

Evaporate eluate under nitrogen at 40°C.

-

Reconstitute in 100

L Mobile Phase A (0.1% Formic Acid in Water).

-

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

m). -

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[1][5]

MRM Transitions Table:

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| HMCBT | 293.1 | 203.0 | 132.0 | 22 / 35 |

| Clenbuterol (Ref) | 277.1 | 203.0 | 259.0 | 20 / 18 |

-

Interpretation: The transition

corresponds to the cleavage of the modified side chain, leaving the dichlorophenyl moiety intact. The shift from 277 (Clenbuterol) to 293 (HMCBT) confirms the addition of oxygen (+16 Da).

Visualization: Analytical Workflow

Stability & Handling

As a hydrochloride salt, the reference standard is relatively stable but susceptible to degradation if mishandled.

-

Storage: Store at -20°C. Long-term storage in solution (Methanol) is stable for up to 12 months at -80°C.

-

Light Sensitivity: Protect from direct light to prevent photo-oxidation of the amine.

-

Hygroscopicity: The HCl salt may absorb atmospheric moisture; equilibrate to room temperature before weighing.

References

-

World Anti-Doping Agency (WADA). (2023). Prohibited List & Minimum Required Performance Limits (MRPL). Available at: [Link]

- Thevis, M., & Schänzer, W. (2012). Mass Spectrometry in Sports Drug Testing. In: Mass Spectrometry in Medicinal Chemistry. Wiley-VCH.

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 117065027: Hydroxymethylclenbuterol. Available at: [Link]

-

Le Bizec, B., et al. (2000). Evidence for a New and Major Metabolic Pathway of Clenbuterol Involving in Vivo Formation of an N-Hydroxyarylamine. Chemical Research in Toxicology, 13(10). Available at: [Link]

- Cai, J., & Henion, J. (1997). Quantitative multi-residue determination of beta-agonists in bovine urine using on-line immunoaffinity extraction-coupled column packed capillary liquid chromatography-tandem mass spectrometry.

Sources

- 1. Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC‐Q‐Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. Frontiers | Oxidized Hyaluronic Acid Hydrogels as a Carrier for Constant-Release Clenbuterol Against High-Fat Diet-Induced Obesity in Mice [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

Hydroxymethylclenbuterol Hydrochloride: A Technical Guide on Reference Standards, Pharmacokinetics, and LC-MS/MS Analytical Workflows

Executive Summary & Analytical Context

Hydroxymethylclenbuterol (HMCBT) is the primary oxidized metabolite of the potent

As a Senior Application Scientist, I approach the quantification of HMCBT not merely as a procedural task, but as a system of chemical logic. Reliable residue analysis requires a self-validating methodology that accounts for complex biological matrices, matrix-induced ion suppression, and trace-level detection limits.

Physicochemical Profiling

Understanding the physical and chemical properties of the reference standard is the first step in designing a robust extraction protocol. The hydrochloride salt form is highly preferred in laboratory settings due to its enhanced solubility in aqueous buffers, which is critical for initial homogenization steps.

Table 1: Physicochemical Properties of this compound

| Parameter | Specification |

| CAS Number | 37162-89-3 (HCl salt) / 38339-18-3 (Free base),[1] |

| Molecular Formula | C₁₂H₁₈Cl₂N₂O₂ • HCl[2] |

| Molecular Weight | 329.65 g/mol (HCl salt) / 293.19 g/mol (Free base),[2] |

| Appearance | Off-white solid |

| Melting Point | 117 - 120 °C |

| Key Structural Moieties | Dichlorophenyl ring (lipophilic), Hydroxymethyl group (polar) |

Mechanistic Pharmacology & Metabolic Pathway

Clenbuterol and its active metabolites function as direct-acting sympathomimetics. Upon administration, clenbuterol undergoes hepatic aliphatic oxidation mediated by cytochrome P450 enzymes to form hydroxymethylclenbuterol.

Mechanistically, these compounds bind to

Fig 1: Beta-2 Adrenergic Receptor signaling cascade activated by clenbuterol and its metabolites.

Self-Validating Analytical Methodology: LC-MS/MS

To accurately quantify HMCBT residues in complex matrices (e.g., bovine liver, retina, or animal feed), we must deploy a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow[4],[5].

The core philosophy of this protocol is Isotope Dilution Mass Spectrometry (IDMS) . By utilizing 6 as an internal standard[6], the system becomes self-validating. The deuterated standard co-elutes with the native analyte, experiencing identical matrix-induced ion suppression during electrospray ionization (ESI). Therefore, the ratio of their peak areas inherently corrects for any analyte loss during extraction, ensuring absolute quantitative trustworthiness.

Step-by-Step Experimental Protocol

-

Homogenization & Spiking (The Causality of Matrix Correction):

-

Action: Weigh 2.0 g of homogenized tissue (e.g., liver) into a centrifuge tube. Immediately spike with 10 ng/g of D6-HMCBT internal standard.

-

Causality: Introducing the internal standard at step zero ensures that all subsequent physical or chemical losses are proportionally mirrored, validating the final recovery calculation.

-

-

Enzymatic Digestion (The Causality of Deconjugation):

-

Action: Add 10 mL of sodium acetate buffer (pH 5.2) and 50 µL of

-glucuronidase/arylsulfatase. Incubate at 37°C for 12 hours[5]. -

Causality: Mammalian metabolism often conjugates

-agonists into highly polar glucuronides for excretion. The enzyme cleaves these bonds, reverting the metabolite back to its detectable free HMCBT form.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Action: Centrifuge the digest and load the supernatant onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol in water, and elute with 100% methanol[5].

-

Causality: The Oasis HLB stationary phase is specifically chosen because HMCBT possesses both polar (hydroxymethyl) and non-polar (dichlorophenyl) moieties. The wash step removes hydrophilic matrix proteins, while the pure methanol selectively disrupts the lipophilic interactions, eluting the purified analyte.

-

-

LC-MS/MS Detection (The Causality of Specificity):

-

Action: Evaporate the eluate under nitrogen, reconstitute in mobile phase, and inject onto a C18 column. Utilize a gradient of 0.1% formic acid (aqueous) and acetonitrile. Operate the MS in positive ESI Multiple Reaction Monitoring (MRM) mode[4],[5].

-

Causality: MRM filters ions twice (parent ion

specific fragment ion), virtually eliminating background noise and providing a self-validating fingerprint of the molecule.

-

Fig 2: Step-by-step sample preparation and LC-MS/MS analytical workflow for HMCBT residue detection.

Quantitative Validation Data

To comply with international regulatory frameworks (such as Commission Decision 2002/657/EC), the method must establish precise Decision Limits (CC

Table 2: LC-MS/MS Method Validation Parameters for

| Matrix | CC | CC | Average Recovery (%) | Precision (CV %) |

| Bovine Liver | 0.1 - 0.3 µg/kg | 0.2 - 0.5 µg/kg | 23 - 76% | 6 - 20% |

| Animal Feed | 0.87 µg/kg | 0.92 µg/kg | > 85% | < 10% |

| Drinking Water | 0.12 µg/L | 0.13 µg/L | > 90% | < 10% |

Note: The variability in liver recovery (23-76%) underscores the absolute necessity of the D6-HMCBT internal standard to self-correct the final quantification[5].

References

1. 2.[6]6 3.[4]4 4.[2] 2 5.[5]5 6.[1]1 7.[3]3

Sources

- 1. ヒドロキシメチルクレンブテロール 塩酸塩 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 4. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of beta-agonists in animal feed and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Hydroxymethylclenbuterol‑D6 Hcl (Standard)_TargetMol [targetmol.com]

Discovery and history of Hydroxymethylclenbuterol Hydrochloride

An In-depth Technical Guide to Hydroxymethylclenbuterol Hydrochloride: From Synthesis to Analytical Significance

Abstract

Hydroxymethylclenbuterol, a primary metabolite and known impurity of the potent β2-adrenergic agonist Clenbuterol, serves as a critical biomarker in both clinical and forensic toxicology. While the history of its parent compound, Clenbuterol, is well-documented since its patent in 1967, the specific discovery of Hydroxymethylclenbuterol is intrinsically linked to the metabolic and analytical studies of Clenbuterol. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a validated synthesis pathway, its pharmacological context, and its crucial role in modern analytical methodologies for detecting Clenbuterol abuse in sports and agriculture.

Introduction: The Context of Clenbuterol

To understand the significance of Hydroxymethylclenbuterol, one must first appreciate the history and multifaceted applications of its parent compound, Clenbuterol. First synthesized in 1967 and entering medical use in 1977, Clenbuterol is a potent sympathomimetic amine primarily used as a bronchodilator for treating asthma and other respiratory disorders.[1] It is most commonly available as the hydrochloride salt.[1]

Beyond its therapeutic applications, Clenbuterol's powerful anabolic and thermogenic effects have led to its widespread illicit use. It is notoriously employed as a performance-enhancing drug to increase lean muscle mass and reduce body fat, leading to its classification as a banned anabolic agent by the World Anti-Doping Agency (WADA).[1] Furthermore, it has been illegally used as a growth promoter in livestock to produce leaner meat, posing a significant risk to consumers who may experience adverse effects such as tachycardia, muscle tremors, and headaches.[1][2] This history of misuse necessitates highly sensitive analytical methods to detect not only the parent drug but also its metabolites, bringing Hydroxymethylclenbuterol into focus.

Hydroxymethylclenbuterol: A Key Metabolite and Impurity

Hydroxymethylclenbuterol (CAS No: 38339-18-3) is recognized as a key metabolite and impurity of Clenbuterol.[3][4] Its chemical name is 4-Amino-3,5-dichloro-α-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]benzenemethanol.[3][5] The presence of this compound in biological samples is a definitive indicator of Clenbuterol administration. As such, high-purity Hydroxymethylclenbuterol serves as an essential pharmaceutical reference standard for the development, validation, and quality control of analytical methods in research and toxicology laboratories.

Chemical and Physical Properties

A clear understanding of the molecule's properties is fundamental for its synthesis and analytical detection.

| Property | Value | Source |

| CAS Number | 38339-18-3 | [3][6] |

| Molecular Formula | C12H18Cl2N2O2 | [3][5] |

| Molecular Weight | 293.19 g/mol | [3][5][6] |

| Appearance | Off-White Solid | [3] |

| Storage | 2-8°C Refrigerator | [3] |

| Hydrochloride Salt MW | 329.65 g/mol | [7] |

Chemical Synthesis of this compound

The synthesis of Hydroxymethylclenbuterol as a reference standard is crucial for analytical applications. While the original discovery and synthesis are not detailed in readily available literature, a reliable pathway can be inferred from the known synthesis of Clenbuterol and related compounds, such as the process described for its deuterated isotopologue.[8][9] The process is a multi-step chemical transformation starting from a commercially available precursor.

Synthesis Workflow

The synthesis can be logically structured into three primary stages: Bromination, Amination, and Reduction, followed by salt formation.

Caption: Synthetic pathway for Hydroxymethylclenbuterol HCl.

Detailed Experimental Protocol

Step 1: Bromination of 3,5-Dichloro-4-aminoacetophenone

-

Rationale: The initial step activates the α-carbon position for subsequent nucleophilic substitution.

-

Procedure: Dissolve 3,5-dichloro-4-aminoacetophenone in a suitable solvent such as tetrahydrofuran or dichloromethane.[9]

-

Add a brominating agent, like liquid bromine or copper(II) bromide, dropwise at a controlled temperature (e.g., 0-25°C) to prevent side reactions.[9]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction and purify the resulting 3,5-dichloro-4-amino-α-bromoacetophenone, typically through crystallization.

Step 2: Nucleophilic Substitution (Amination)

-

Rationale: This step introduces the characteristic side chain of the molecule.

-

Procedure: React the α-bromo ketone from Step 1 with 2-amino-2-methyl-1-propanol.

-

The reaction is typically carried out in a polar solvent at room temperature.

-

A non-nucleophilic base may be used to scavenge the HBr byproduct.

-

Purify the resulting aminated ketone intermediate.

Step 3: Ketone Reduction

-

Rationale: The carbonyl group is reduced to a hydroxyl group, forming the final alcohol structure. This is a critical step that creates a stereocenter, resulting in a racemic mixture.

-

Procedure: Dissolve the aminated ketone in a protic solvent like methanol.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), in portions while cooling the mixture in an ice bath.[8]

-

Stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction to isolate the free base of Hydroxymethylclenbuterol.

Step 4: Hydrochloride Salt Formation

-

Rationale: Conversion to the hydrochloride salt improves the compound's stability, crystallinity, and handling properties.

-

Procedure: Dissolve the purified free base in a suitable solvent like absolute ethanol.

-

Bubble gaseous hydrogen chloride through the solution or add a solution of HCl in ethanol.[8]

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under a vacuum to yield this compound.

Pharmacological Profile and Mechanism of Action

As a derivative of Clenbuterol, Hydroxymethylclenbuterol is classified as a β-agonist.[3][10] It is expected to bind to and activate β2-adrenergic receptors, though likely with different potency and selectivity compared to its parent compound.

Signaling Pathway

The activation of β2-adrenergic receptors initiates a well-understood signaling cascade within target cells, such as those in smooth muscle and adipose tissue.

Caption: β2-Adrenergic receptor signaling pathway.

The downstream effects of this pathway activation include smooth muscle relaxation (bronchodilation) and stimulation of lipolysis in fat cells, which accounts for the "fat-burning" properties attributed to Clenbuterol and its active metabolites.

Analytical Methodologies

The primary role of Hydroxymethylclenbuterol is as a reference material for the detection of Clenbuterol abuse. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the gold-standard techniques for its identification and quantification in complex matrices like urine, blood, and tissue.

Analytical Workflow for Biological Samples

A robust analytical workflow is essential for accurate and defensible results in anti-doping and food safety testing.

Caption: Workflow for Hydroxymethylclenbuterol analysis.

Comparative Data of Analytical Techniques

| Technique | Principle | Typical Limit of Detection (LOD) | Application Notes |

| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Low ng/mL | Suitable for screening but may lack specificity. |

| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry. | Low pg/mL | Highly specific and sensitive; the confirmatory method of choice. Uses Multiple Reaction Monitoring (MRM) for definitive identification. |

| ELISA | Immunoassay based on antibody-antigen recognition. | Sub-ng/mL | Excellent for high-throughput screening of large sample numbers. Positive results require confirmation by LC-MS/MS. |

The use of stable isotope-labeled internal standards, such as Hydroxymethyl Clenbuterol-d6, is standard practice in quantitative LC-MS/MS methods to correct for matrix effects and variations in sample preparation, ensuring the highest level of accuracy.[10][11]

Conclusion

This compound, while not a therapeutic agent itself, is a compound of immense importance in the fields of analytical chemistry, toxicology, and regulatory science. Its history is inextricably tied to the pharmacological and metabolic investigation of Clenbuterol. As a pivotal metabolite and impurity, its synthesis and availability as a certified reference standard are indispensable for the global effort to combat the illicit use of Clenbuterol in sports and to ensure the safety of the food supply. The continued refinement of analytical techniques for its detection underscores the ongoing commitment to scientific integrity and public health.

References

-

CAS No : 1346601-00-0| Chemical Name : Hydroxymethyl Clenbuterol-d6 | Pharmaffiliates. Pharmaffiliates. [Link]

-

CAS No : 38339-18-3 | Product Name : Hydroxymethyl Clenbuterol | Pharmaffiliates. Pharmaffiliates. [Link]

-

Hydroxymethyl Clenbuterol-d6 : CAS No.1346601-00-0 - Omsynth Lifesciences. Omsynth Lifesciences. [Link]

-

Hydroxymethylclenbuterol | C12H18Cl2N2O2 | CID 217252 - PubChem. National Institutes of Health (NIH). [Link]

-

Clenbuterol - Wikipedia. Wikipedia. [Link]

-

HYDROXYMETHYLCLENBUTEROL MONOHYDROCHLORIDE - FDA. FDA Global Substance Registration System. [Link]

-

Clenbuterol Hydrochloride - PubMed. National Center for Biotechnology Information. [Link]

-

Clenbuterol - DEA Diversion Control Division. Drug Enforcement Administration. [Link]

- CN109096126B - Deuterium labeled D9-Synthesis method of clenbuterol hydrochloride - Google Patents.

Sources

- 1. Clenbuterol - Wikipedia [en.wikipedia.org]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Hydroxymethyl Clenbuterol | LGC Standards [lgcstandards.com]

- 5. Hydroxymethyl Clenbuterol | CAS No- 38339-18-3 | NA [chemicea.com]

- 6. Hydroxymethylclenbuterol | C12H18Cl2N2O2 | CID 217252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. CLENBUTEROL | 37148-27-9 [chemicalbook.com]

- 9. CN109096126B - Deuterium labeled D9Synthesis method of clenbuterol hydrochloride - Google Patents [patents.google.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. omsynth.com [omsynth.com]

An In-Depth Technical Guide to Clenbuterol and its Potential Derivatives: A Methodological Framework

Editor's Note: Initial searches for "Hydroxymethylclenbuterol Hydrochloride" did not yield specific data in publicly accessible scientific literature. This guide has been structured around the well-characterized parent compound, Clenbuterol Hydrochloride , to provide a robust and scientifically grounded framework. The principles, mechanisms, and experimental protocols detailed herein serve as a comprehensive model for the investigation of novel clenbuterol derivatives, including hypothetical compounds like Hydroxymethylclenbuterol. The potential influence of a hydroxymethyl functional group on the parent molecule's activity is discussed from a medicinal chemistry perspective where relevant.

Introduction

Clenbuterol is a potent, long-acting sympathomimetic amine, classified as a selective beta-2 (β2) adrenergic receptor agonist.[1][2] While not approved for human use by the U.S. Food and Drug Administration (FDA), it is prescribed in some countries for its bronchodilator properties in the treatment of asthma and other respiratory conditions.[1][3][4] The compound has garnered significant attention for its off-label use as a repartitioning agent, capable of increasing lean muscle mass and reducing body fat, which has led to its misuse in athletic and bodybuilding communities.[3][5]

The addition of a hydroxymethyl group to the clenbuterol structure would theoretically alter its physicochemical properties, potentially impacting its solubility, metabolism, receptor affinity, and overall pharmacokinetic profile. Such a modification could enhance its therapeutic index or, conversely, alter its safety profile. This guide provides a technical deep-dive into the established science of clenbuterol, offering the necessary foundation for researchers aiming to explore such novel derivatives.

Part 1: Molecular Profile and Mechanism of Action

Clenbuterol exerts its primary effects by binding to and activating β2-adrenergic receptors.[1][6] These receptors are G-protein-coupled receptors (GPCRs) found on the surface of various cells, including smooth muscle cells in the bronchi, skeletal muscle cells, and adipocytes.[]

The activation cascade is as follows:

-

Receptor Binding: Clenbuterol binds to the β2-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Stimulation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6]

-

PKA Activation: The rise in intracellular cAMP levels activates Protein Kinase A (PKA).[6][]

The downstream effects are tissue-specific:

-

In Bronchial Smooth Muscle: PKA activation leads to the phosphorylation of proteins that cause muscle relaxation, resulting in bronchodilation and easier breathing.[6]

-

In Skeletal Muscle: The signaling cascade is linked to anabolic effects, promoting protein synthesis and inhibiting protein degradation, which can lead to muscle hypertrophy.[6][8] This involves complex downstream pathways, including potential upregulation of histone demethylase JHDM2a via CREB phosphorylation and influences on the ubiquitin-proteasome pathway.[8][9]

-

In Adipose Tissue: PKA activation stimulates hormone-sensitive lipase, promoting the breakdown of triglycerides (lipolysis) and the release of fatty acids.[6][10] This also contributes to a thermogenic effect, increasing the body's metabolic rate.[10]

A hydroxymethyl modification could alter the binding affinity and selectivity of the compound for the β2-receptor. Increased polarity from the hydroxyl group might influence interactions within the receptor's binding pocket, potentially altering agonist potency and efficacy.

Caption: Workflow for a competitive radioligand binding assay to determine compound affinity for the β2-adrenergic receptor.

Protocol 2: In Vivo Model for Bronchodilation

Objective: To assess the efficacy and duration of action of the test compound as a bronchodilator in a relevant animal model of airway hyperresponsiveness. [11] Methodology:

-

Animal Model: Use a validated model, such as mice or guinea pigs sensitized to an allergen like ovalbumin (OVA) or house dust mite (HDM) to induce airway hyperresponsiveness. [11][12]2. Subject Preparation: Anesthetize the animal and perform a tracheotomy for mechanical ventilation. Place the animal within a whole-body plethysmograph to measure changes in lung function (e.g., airway resistance and compliance).

-

Baseline Measurement: Record baseline pulmonary function measurements.

-

Bronchoconstriction Challenge: Administer an aerosolized bronchoconstrictor agent (e.g., methacholine) and record the increase in airway resistance. [11][13]5. Drug Administration: Once a stable bronchoconstricted state is achieved, administer the test compound (e.g., Hydroxymethylclenbuterol) or a positive control (e.g., Albuterol) via nebulization or another appropriate route. [11]6. Efficacy Measurement: Continuously monitor pulmonary function parameters to determine the extent and speed of the reversal of bronchoconstriction.

-

Data Analysis: Compare the percentage reversal of methacholine-induced bronchoconstriction between the vehicle control, positive control, and test compound groups. Analyze the time to onset and duration of the bronchodilator effect.

Protocol 3: Quantification in Biological Matrices by LC-MS/MS

Objective: To develop and validate a sensitive method for the quantification of the test compound in biological samples (e.g., plasma, urine, tissue) to support pharmacokinetic studies.

Methodology:

-

Sample Preparation:

-

Plasma/Serum: Perform a protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove proteins and interferences.

-

Urine: May require a dilution step ('dilute-and-shoot') or solid-phase extraction (SPE) for cleanup and concentration.

-

Tissue: Homogenize the tissue sample, followed by extraction and cleanup steps.

-

Spike all samples with a stable isotope-labeled internal standard (e.g., Hydroxymethyl Clenbuterol-d6) prior to extraction to correct for matrix effects and extraction variability. [14]2. Chromatographic Separation (LC):

-

Use a reverse-phase C18 column to separate the analyte from endogenous matrix components.

-

Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid to promote ionization.

-

-

Mass Spectrometric Detection (MS/MS):

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Optimize the detection using Multiple Reaction Monitoring (MRM). Select specific precursor-to-product ion transitions for both the analyte and the internal standard. For clenbuterol, common transitions include m/z 277.1 → 203.0 and 277.1 → 259.1. [15]New, more specific transitions can improve sensitivity and reduce false positives. [15][16]4. Method Validation: Validate the assay for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects according to regulatory guidelines. The LOD for modern clenbuterol methods can be as low as 2-10 pg/mL. [17][15][18]5. Data Analysis: Quantify the analyte concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

-

Conclusion and Future Directions

Clenbuterol remains a molecule of significant interest due to its potent and diverse physiological effects. Its well-defined mechanism of action through the β2-adrenergic receptor provides a clear pathway for understanding its therapeutic and off-label activities. The development of derivatives, such as the hypothetical Hydroxymethylclenbuterol, represents a classic medicinal chemistry approach to refining a molecule's properties. Future research should focus on synthesizing such derivatives and systematically evaluating them using the in vitro and in vivo protocols outlined. The key objective would be to uncouple the desired therapeutic effects (e.g., bronchodilation or anabolic activity) from the undesirable side effects (e.g., cardiovascular stimulation), thereby creating novel drug candidates with an improved safety and efficacy profile.

References

- The Pharmacological Action of Clenbuterol Tablets - Bala-G Studio. (n.d.). Vertex AI Search.

- Clenbuterol: Definition, Mechanism of Action and Uses - BOC Sciences. (n.d.). BOC Sciences.

- Clenbuterol - DEA Diversion Control Division. (n.d.). Drug Enforcement Administration.

- What You Need to Know About Clenbuterol for Bodybuilding. (2025, August 21). WebMD.

- Clenbuterol - Wikipedia. (n.d.). Wikipedia.

- What is the mechanism of Clenbuterol Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap.

- Spann, N., et al. (2012). Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway. PubMed.

- An Improved LC–MS–MS Method for the Determination of Clenbuterol in Human Urine. (2020, November 11). Spectroscopy Online.

- Confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal. (n.d.). UKnowledge.

- An Improved LC–MS–MS Method for the Determination of Clenbuterol in Human Urine. (2012, November 1). LCGC Europe.

- Semarnat, C., et al. (2005). Clenbuterol induces muscle-specific attenuation of atrophy through effects on the ubiquitin-proteasome pathway. Journal of Applied Physiology.

- Tobin, T., et al. (2001). Clenbuterol in the horse: confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal administration. PubMed.

- Yamamoto, I., & Iwata, K. (n.d.). Pharmacokinetics of plasma and urine clenbuterol in man, rat, and rabbit. PubMed.

- A Novel in vivo System to Test Bronchodilators - PMC. (n.d.). National Center for Biotechnology Information.

- RMTC Position Statement on Clenbuterol. (n.d.). Racing Medication & Testing Consortium.

- Clenbuterol: Side Effects, Uses, for Weight Loss, and More - Healthline. (2023, May 24). Healthline.

- In Vivo Validation of Novel Bronchodilators: A Comparative Guide for Asthma Research - Benchchem. (n.d.). BenchChem.

- Clenbuterol: Uses, side effects, and risks - Medical News Today. (2025, May 9). Medical News Today.

- A Novel in vivo System to Test Bronchodilators. (2017, February 3). ResearchGate.

- Clenbuterol (WHO Food Additives Series 38) - INCHEM. (n.d.). INCHEM.

- CAS No : 1346601-00-0| Chemical Name : Hydroxymethyl Clenbuterol-d6 | Pharmaffiliates. (n.d.). Pharmaffiliates.

- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. (2024, January 1). National Center for Biotechnology Information.

Sources

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. Clenbuterol - Wikipedia [en.wikipedia.org]

- 3. Clenbuterol for Bodybuilding: Side Effects, Benefits & Risks [webmd.com]

- 4. Clenbuterol: Uses, side effects, and risks [medicalnewstoday.com]

- 5. Clenbuterol: Side Effects, Uses, for Weight Loss, and More [healthline.com]

- 6. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 8. Clenbuterol induces muscle-specific attenuation of atrophy through effects on the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. balagstudio.com [balagstudio.com]

- 11. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Clenbuterol in the horse: confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. uknowledge.uky.edu [uknowledge.uky.edu]

Hydroxymethylclenbuterol Hydrochloride: Molecular Characterization, Metabolic Pathways, and Analytical Methodologies

Executive Summary

Hydroxymethylclenbuterol hydrochloride is a critical phase I metabolite of clenbuterol, a potent β2-adrenergic agonist widely studied in pharmacokinetics, sports anti-doping, and food safety testing. This technical guide provides an in-depth analysis of its molecular identity, the causality behind its metabolic formation, and the highly specific analytical methodologies required for its trace-level quantification in biological matrices.

Chemical Identity & Physicochemical Profiling

Hydroxymethylclenbuterol (HMCBT) is structurally derived from clenbuterol via the hydroxylation of a methyl group on the tert-butyl moiety. As an analytical reference standard, it is most commonly synthesized and utilized as a hydrochloride salt to significantly enhance its aqueous solubility and long-term stability.

Table 1: Physicochemical Properties of Hydroxymethylclenbuterol

| Property | Free Base Form | Hydrochloride Salt Form |

| Molecular Formula | C12H18Cl2N2O2[1] | C12H18Cl2N2O2 · HCl[1] |

| Molecular Weight | 293.19 g/mol [2] | 329.65 g/mol [1] |

| CAS Registry Number | 38339-18-3 | 37162-89-3 |

| SMILES String | CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O[3] | NC(C(Cl)=C1)=C(Cl)C=C1C(O)CNC(C)(C)CO.Cl |

| Physical State | Off-white solid[2] | Crystalline solid |

Structural Elucidation & Mechanistic Significance

The core structure of hydroxymethylclenbuterol retains the 4-amino-3,5-dichlorophenyl ethanolamine backbone that is characteristic of clenbuterol. However, the aliphatic hydroxylation at the tert-butyl group introduces a polar hydroxyl (-OH) functional group[3].

Causality in Pharmacology: This specific structural modification increases the molecule's hydrophilicity, which is a necessary biological step to facilitate renal excretion. While the metabolite retains some affinity for β2-adrenergic receptors, its primary significance in forensic toxicology is serving as a definitive biomarker. Detecting hydroxymethylclenbuterol in urine confirms the direct administration or ingestion of clenbuterol, aiding in the differentiation of illicit use from potential environmental or food-based matrix interferences[4][5].

Pharmacokinetic Context: Clenbuterol Metabolism

Upon administration, clenbuterol undergoes hepatic phase I metabolism mediated by the Cytochrome P450 (CYP450) enzyme system. The aliphatic hydroxylation of the parent drug yields hydroxymethylclenbuterol, which can subsequently undergo phase II conjugation (such as glucuronidation) to further increase water solubility for urinary clearance[4].

Phase I and II metabolic pathway of clenbuterol to hydroxymethylclenbuterol.

Analytical Methodologies: Detection & Quantification

The detection of hydroxymethylclenbuterol at trace levels (pg/mL to ng/mL) in complex biological matrices requires highly selective techniques. Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the established gold standard[6].

Step-by-Step Experimental Protocol

-

Sample Preparation & Hydrolysis:

-

Action: Aliquot 2.0 mL of the biological sample (e.g., urine). Add β-glucuronidase/arylsulfatase and incubate at 37°C for 2 hours.

-

Causality: Because hydroxymethylclenbuterol is heavily excreted as a glucuronide conjugate, enzymatic cleavage is mandatory. This step releases the free analyte, ensuring that the total concentration of the metabolite is accurately quantified rather than just the unbound fraction[7].

-

-

Solid Phase Extraction (SPE):

-

Action: Utilize a Mixed-Mode Cation Exchange (MCX) cartridge. Condition the sorbent with methanol and water. Load the hydrolyzed sample. Wash with 2% formic acid in water, followed by 100% methanol. Elute the target analyte with 5% ammonium hydroxide in methanol[8].

-

Causality: The secondary amine of hydroxymethylclenbuterol is highly basic. At an acidic pH, it becomes protonated and is strongly retained by the negatively charged cation-exchange sites of the MCX resin. This allows for aggressive washing of neutral and acidic matrix interferences. The basic elution step neutralizes the amine, breaking the ionic bond and releasing the purified analyte from the sorbent[8].

-

-

Chromatographic Separation (UHPLC):

-

Action: Inject the reconstituted extract onto a C18 reverse-phase column. Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B)[6].

-

Causality: The C18 stationary phase provides excellent retention for the hydrophobic dichlorophenyl ring. The gradient elution sharply focuses the chromatographic peak, separating the analyte from co-eluting matrix components that could cause ion suppression in the mass spectrometer.

-

-

Mass Spectrometry (ESI-MS/MS):

-

Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-